molecular formula C14H19N3O6S B2423028 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine CAS No. 325855-09-2

4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine

Cat. No.: B2423028
CAS No.: 325855-09-2
M. Wt: 357.38
InChI Key: ZUSHGIMCLKVKEA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine typically involves the reaction of morpholine with a sulfonyl chloride derivative, followed by nitration. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .

Industrial Production Methods

The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine is unique due to its combination of a morpholine ring with both sulfonyl and nitrophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine is a compound of interest due to its potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholine ring substituted with a sulfonyl group and a nitrophenyl moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain morpholine derivatives possess activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL, demonstrating their potency against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Antidiabetic Potential

Morpholine derivatives have also been investigated for their antidiabetic properties. Compounds similar to this compound have shown inhibitory effects on α-glucosidases, which are crucial for carbohydrate metabolism. These compounds can enhance glucose uptake in cellular models, suggesting potential therapeutic applications in diabetes management .

Antiproliferative Effects

In a study focusing on antiproliferative agents, modifications to the morpholine structure led to enhanced activity against cancer cell lines. The introduction of sulfonyl and nitro groups has been linked to increased cytotoxicity, indicating that structural variations can significantly influence biological efficacy .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-glucosidase.
  • Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes.
  • Cell Cycle Arrest : In cancer cells, the compound may induce apoptosis or halt cell cycle progression through various signaling pathways.

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of morpholine derivatives, including this compound. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .

Study 2: Antidiabetic Activity

In vitro assays demonstrated that certain morpholine derivatives could stimulate glucose uptake in muscle cells, providing a potential mechanism for their antidiabetic effects. This study highlighted the importance of structural features in enhancing biological activity .

Data Summary

Biological ActivityObservationsReference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL
AntidiabeticInhibition of α-glucosidase
AntiproliferativeEnhanced cytotoxicity against cancer cell lines

Properties

IUPAC Name

4-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6S/c18-17(19)14-11-12(24(20,21)16-5-9-23-10-6-16)1-2-13(14)15-3-7-22-8-4-15/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSHGIMCLKVKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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